TMDJ-035

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H12F3N5O |

|---|---|

Molecular Weight |

347.29 g/mol |

IUPAC Name |

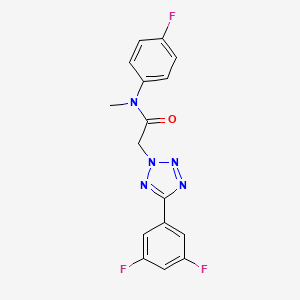

2-[5-(3,5-difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide |

InChI |

InChI=1S/C16H12F3N5O/c1-23(14-4-2-11(17)3-5-14)15(25)9-24-21-16(20-22-24)10-6-12(18)8-13(19)7-10/h2-8H,9H2,1H3 |

InChI Key |

IRUXEBHABFUBKY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=C(C=C1)F)C(=O)CN2N=C(N=N2)C3=CC(=CC(=C3)F)F |

Origin of Product |

United States |

Foundational & Exploratory

TMDJ-035: A Deep Dive into its Ryanodine Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMDJ-035 has emerged as a significant research compound due to its potent and highly selective inhibitory effects on the ryanodine receptor 2 (RyR2).[1] Ryanodine receptors are a family of intracellular calcium channels crucial for excitation-contraction coupling in muscle tissues. The three major isoforms, RyR1, RyR2, and RyR3, are predominantly expressed in skeletal muscle, cardiac muscle, and various other tissues at lower levels, respectively. Dysregulation of RyR2 activity is implicated in cardiac arrhythmias, making selective inhibitors like this compound valuable tools for both basic research and potential therapeutic development. This technical guide provides a comprehensive overview of the selectivity profile of this compound for ryanodine receptors, including available data, experimental methodologies, and relevant signaling pathways.

Quantitative Selectivity Profile of this compound

While the seminal publication by Murayama et al. (2023) establishes this compound as a highly selective RyR2 inhibitor, specific quantitative data such as IC50 or Kd values for each of the three ryanodine receptor isoforms were not publicly available in the abstract.[1] The following table summarizes the qualitative selectivity and points to the data that would be presented in the full study.

| Ryanodine Receptor Isoform | This compound Inhibitory Activity (IC50/Kd) | Data Source |

| RyR1 (Skeletal Muscle) | Lower Potency (Higher IC50/Kd) | Expected in Murayama et al., 2023 |

| RyR2 (Cardiac Muscle) | High Potency (Low IC50/Kd) | Murayama et al., 2023[1] |

| RyR3 (Brain, other tissues) | Lower Potency (Higher IC50/Kd) | Expected in Murayama et al., 2023 |

Note: This table is a representation of the expected findings based on the reported high selectivity of this compound for RyR2. The precise quantitative values are pending access to the full-text publication.

Experimental Protocols

The determination of the selectivity profile of a compound like this compound typically involves a combination of radioligand binding assays and functional cellular assays. The following are detailed descriptions of the likely experimental protocols employed.

[³H]Ryanodine Binding Assay

This assay is a standard method to assess the binding affinity of compounds to ryanodine receptors. It relies on the principle that [³H]ryanodine binds with high affinity to the open state of the RyR channel.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory concentration (IC50) of this compound for RyR1, RyR2, and RyR3.

Methodology:

-

Preparation of Microsomes:

-

Microsomal fractions enriched in RyR1, RyR2, or RyR3 are prepared from appropriate tissues (e.g., rabbit skeletal muscle for RyR1, pig or sheep cardiac muscle for RyR2) or from cell lines engineered to express a specific RyR isoform.

-

Tissue is homogenized in a buffer containing protease inhibitors.

-

The homogenate is subjected to differential centrifugation to isolate the microsomal fraction containing the sarcoplasmic/endoplasmic reticulum.

-

-

Binding Reaction:

-

Microsomes are incubated with a fixed concentration of [³H]ryanodine and varying concentrations of this compound in a binding buffer.

-

The binding buffer typically contains KCl, a pH buffer (e.g., MOPS or HEPES), and modulators of RyR activity such as Ca²⁺ and ATP to ensure the channel is in an open state.

-

-

Separation of Bound and Free Radioligand:

-

The reaction mixture is rapidly filtered through glass fiber filters to separate the microsome-bound [³H]ryanodine from the unbound radioligand.

-

The filters are washed with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled ryanodine.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are analyzed using non-linear regression to determine the Kd or IC50 value of this compound for each RyR isoform.

-

Workflow for the [³H]Ryanodine Binding Assay.

Intracellular Calcium Imaging Assay

This functional assay measures the effect of this compound on calcium release from the sarcoplasmic/endoplasmic reticulum in living cells expressing specific RyR isoforms.

Objective: To assess the inhibitory effect of this compound on agonist-induced calcium release mediated by RyR1, RyR2, and RyR3.

Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells or other suitable cell lines are cultured and transiently or stably transfected with plasmids encoding RyR1, RyR2, or RyR3.

-

-

Loading with Calcium Indicator:

-

Cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) that exhibits a change in fluorescence intensity upon binding to Ca²⁺.

-

-

Baseline Fluorescence Measurement:

-

Cells are placed on a fluorescence microscope, and baseline fluorescence is recorded.

-

-

Stimulation and Inhibition:

-

Cells are pre-incubated with varying concentrations of this compound.

-

An agonist, such as caffeine or 4-chloro-m-cresol (4-CMC), is added to stimulate calcium release through the ryanodine receptors.

-

-

Fluorescence Imaging:

-

Changes in intracellular calcium concentration are monitored by recording the fluorescence intensity over time using time-lapse imaging.

-

-

Data Analysis:

-

The peak fluorescence change in response to the agonist is measured in the presence and absence of this compound.

-

The concentration-response curve for this compound is generated to determine its IC50 for inhibiting agonist-induced calcium release for each RyR isoform.

-

Workflow for the Intracellular Calcium Imaging Assay.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly modulating the function of the RyR2 channel, which plays a central role in cardiac excitation-contraction coupling. The overactivation of RyR2 can lead to diastolic Ca²⁺ leak from the sarcoplasmic reticulum, a condition associated with cardiac arrhythmias. This compound is designed to selectively inhibit this aberrant Ca²⁺ release.

Signaling pathway of RyR2 in cardiac muscle and the inhibitory action of this compound.

Conclusion

This compound is a highly selective inhibitor of the ryanodine receptor 2, representing a promising lead compound for the development of novel antiarrhythmic drugs. Its selectivity for RyR2 over RyR1 and RyR3 minimizes the potential for off-target effects on skeletal muscle and other tissues. The precise quantitative characterization of its binding affinity and inhibitory potency for all three RyR isoforms, as detailed in the full research by Murayama and colleagues, is essential for a complete understanding of its pharmacological profile. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of this compound and other potential RyR modulators. Further research into the structural basis of this compound's selectivity will be crucial for the rational design of next-generation RyR2 inhibitors with improved therapeutic properties.

References

The Discovery and Synthesis of TMDJ-035: A Novel and Selective RyR2 Inhibitor for Cardiac Arrhythmia

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

TMDJ-035 is a potent and selective inhibitor of the ryanodine receptor 2 (RyR2), a critical calcium release channel in cardiac muscle cells. Overactivation of RyR2 is implicated in potentially lethal cardiac arrhythmias. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It includes a detailed summary of its structure-activity relationship (SAR), experimental protocols for key biological assays, and a visualization of its role in the cellular signaling pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel antiarrhythmic drugs.

Introduction

Cardiac arrhythmias, or irregular heartbeats, are a major cause of morbidity and mortality worldwide. A key player in the underlying pathology of many arrhythmias is the dysregulation of intracellular calcium (Ca²⁺) handling in cardiomyocytes. The ryanodine receptor 2 (RyR2), a large ion channel located on the sarcoplasmic reticulum (SR) membrane, governs the release of Ca²⁺ from the SR, a crucial step in excitation-contraction coupling.[1] Hyperactivation of RyR2 leads to spontaneous Ca²⁺ leakage from the SR, which can trigger abnormal electrical activity and lead to arrhythmias.[1]

This compound has emerged as a promising therapeutic candidate that selectively inhibits RyR2.[1] It was developed through a comprehensive structure-activity relationship (SAR) study of a series of tetrazole compounds.[1] A critical finding was the importance of a cis-amide conformation for potent RyR2 inhibition.[1] this compound, with its specific fluorine substitutions, demonstrates high potency and selectivity for RyR2, and has been shown to suppress abnormal Ca²⁺ waves and transients in cardiomyocytes from RyR2-mutated mice.[1][2]

Discovery and Structure-Activity Relationship (SAR)

The development of this compound originated from a high-throughput screening that identified a tetrazole-containing compound, referred to as compound 1, as an initial hit with RyR2 inhibitory activity. Subsequent medicinal chemistry efforts focused on optimizing the potency and selectivity of this lead compound through systematic SAR studies.

A key discovery in the SAR campaign was the profound impact of the amide bond conformation on the inhibitory activity. It was determined that a cis-amide configuration is crucial for potent RyR2 inhibition. This compound was designed to strongly favor this cis-amide conformation.[1]

The core structure of this compound consists of a central tetrazole ring linked to two phenyl rings (A and B) via a carboxamide group. The SAR studies explored various substitutions on these rings. The optimal combination of substituents that led to the potent and selective profile of this compound includes 3,5-difluoro substituents on the A ring and a 4-fluoro substituent on the B ring.[1]

Table 1: Structure-Activity Relationship of this compound Analogs

| Compound | A-Ring Substitution | B-Ring Substitution | Amide Conformation | RyR2 Inhibitory Potency (IC₅₀) |

| This compound | 3,5-difluoro | 4-fluoro | cis (favored) | ~15 nM |

| TMDJ-011 | Unspecified | Unspecified | trans | Inactive |

| Compound 1 | Unspecified | Unspecified | Mixed | Moderate |

Note: Specific IC₅₀ values for a full range of analogs are not publicly available in the reviewed literature. The table illustrates the key findings of the SAR studies.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by their coupling to form the final product. The following is a general outline of the synthetic route based on the synthesis of related tetrazole carboxamides.

3.1. Synthesis of 5-(4-fluorophenyl)-1H-tetrazole

The synthesis of the 5-substituted tetrazole core is typically achieved through a [3+2] cycloaddition reaction between an organic nitrile and an azide source.

-

Step 1: Reaction of 4-fluorobenzonitrile with sodium azide in the presence of a Lewis acid catalyst (e.g., zinc chloride) or an ammonium salt (e.g., ammonium chloride) in a suitable solvent like DMF.

-

Step 2: The reaction mixture is heated to promote the cycloaddition.

-

Step 3: Acidification of the reaction mixture precipitates the 5-(4-fluorophenyl)-1H-tetrazole, which is then purified.

3.2. Synthesis of N-methyl-3,5-difluoroaniline

This intermediate can be prepared from commercially available 3,5-difluoroaniline through standard N-methylation procedures.

-

Step 1: Protection of the aniline nitrogen, if necessary.

-

Step 2: Reaction with a methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base.

-

Step 3: Deprotection (if applicable) and purification of the N-methylated product.

3.3. Final Assembly of this compound

The final step involves the formation of the carboxamide bond between the tetrazole intermediate and the aniline derivative.

-

Step 1: Activation of the carboxylic acid group of a suitable precursor (e.g., by conversion to an acid chloride or using a coupling agent like EDC/HOBt).

-

Step 2: Reaction of the activated tetrazole derivative with N-methyl-3,5-difluoroaniline in an appropriate solvent with a base to yield this compound.

-

Step 3: Purification of the final product is typically achieved through chromatography.

Experimental Protocols

4.1. Measurement of Spontaneous Ca²⁺ Waves in Cardiomyocytes

This protocol describes the methodology to assess the effect of this compound on abnormal Ca²⁺ release in isolated cardiomyocytes.

-

Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., RyR2-mutant mice).

-

Dye Loading: Incubate the isolated cardiomyocytes with a Ca²⁺-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester).[3] The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.[3]

-

Prepare a stock solution of Fluo-4 AM in anhydrous DMSO.

-

Dilute the stock solution in a physiological buffer (e.g., Tyrode's solution) to the final loading concentration (typically 5-10 µM).

-

Incubate the cells with the Fluo-4 AM solution for 20-30 minutes at room temperature.

-

Wash the cells to remove excess dye and allow for de-esterification for at least 30 minutes.

-

-

Image Acquisition:

-

Data Analysis:

-

Analyze the line-scan images to identify and quantify spontaneous Ca²⁺ release events (sparks and waves).

-

Measure the frequency, amplitude, and spatial spread of these events before and after the application of this compound.

-

A reduction in the frequency and magnitude of spontaneous Ca²⁺ waves indicates an inhibitory effect of the compound on RyR2.

-

Mechanism of Action and Signaling Pathway

This compound exerts its antiarrhythmic effect by directly inhibiting the RyR2 channel. In pathological conditions such as catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels become "leaky," leading to aberrant Ca²⁺ release from the SR during diastole. This diastolic Ca²⁺ leak can activate the sodium-calcium exchanger (NCX) in its forward mode, causing a net influx of positive charge and leading to delayed afterdepolarizations (DADs). If these DADs reach the threshold for firing an action potential, they can trigger fatal arrhythmias.

By binding to and stabilizing the closed state of RyR2, this compound reduces the diastolic Ca²⁺ leak, thereby preventing the formation of DADs and suppressing arrhythmogenesis.

Conclusion

This compound represents a significant advancement in the development of selective RyR2 inhibitors for the treatment of cardiac arrhythmias. Its discovery through careful SAR optimization, particularly the identification of the critical cis-amide conformation, provides a valuable blueprint for future drug design in this area. The detailed experimental protocols and understanding of its mechanism of action outlined in this guide offer a solid foundation for further preclinical and clinical investigation of this compound and related compounds. As a potent and selective tool, this compound also holds great promise for elucidating the intricate role of RyR2 in cardiac physiology and pathophysiology.

References

In Vitro Characterization of TMDJ-035: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMDJ-035 is a novel, potent, and highly selective inhibitor of the cardiac ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum of cardiomyocytes.[1][2][3] Overactivation of RyR2 is implicated in the pathophysiology of catecholaminergic polymorphic ventricular tachycardia (CPVT) and other cardiac arrhythmias characterized by abnormal diastolic calcium release.[1][4][5] this compound has emerged as a promising therapeutic candidate due to its ability to suppress these aberrant calcium events without significantly impacting normal excitation-contraction coupling.[3][6][7] This technical guide provides an in-depth overview of the in vitro characterization of this compound, including its inhibitory potency, selectivity, and mechanism of action, supported by detailed experimental protocols and visual representations of the relevant signaling pathways and workflows.

Core Compound Properties

This compound is a synthetic, cis-amide-containing small molecule.[1] Its chemical structure features 3,5-difluoro substituents on the A ring and a 4-fluoro substituent on the B ring, a configuration that has been demonstrated to be crucial for its high inhibitory potency.[1] The cis-amide conformation is a key structural feature that distinguishes it from inactive analogues.[1]

Quantitative Data Summary

The inhibitory activity of this compound against wild-type and various mutant RyR2 channels has been quantified using endoplasmic reticulum (ER) calcium-based assays and [3H]ryanodine binding assays. The following tables summarize the available quantitative data.

| Target | Assay Type | IC50 (nM) | Reference |

| Wild-Type RyR2 | ER Ca2+-based assay | 15 | [8] |

| Mutant RyR2 | ER Ca2+-based assay | 15-40 | [6] |

| Target | Assay Type | EC50 (nM) | Reference |

| Ryanodine Receptor 2 (RyR2) | Not Specified | 13 | [2] |

Signaling Pathway

This compound exerts its therapeutic effect by modulating the RyR2 signaling pathway, which is central to cardiac excitation-contraction coupling. The following diagram illustrates the key components and interactions within this pathway and the point of intervention for this compound.

Caption: RyR2 signaling pathway and this compound intervention.

Experimental Protocols

ER Ca2+-based Assay for RyR2 Inhibition

This assay is used to determine the inhibitory potency (IC50) of compounds on RyR2 channels expressed in a cellular context.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured and stably transfected to express wild-type or mutant human RyR2.

-

ER Ca2+ Sensor: The cells are co-transfected with a genetically encoded ER Ca2+ sensor protein, such as R-CEPIA1er, which allows for the monitoring of ER calcium levels.

-

Compound Application: Varying concentrations of this compound are applied to the cells.

-

Fluorescence Measurement: The fluorescence of the ER Ca2+ sensor is measured over time using a fluorescence microplate reader. Inhibition of RyR2 leads to an increase in ER Ca2+ levels, resulting in a change in fluorescence.

-

Data Analysis: The dose-dependent effects of this compound on ER Ca2+ signals are analyzed to calculate the IC50 value.

Caption: Workflow for the ER Ca2+-based RyR2 inhibition assay.

[3H]Ryanodine Binding Assay

This assay provides a quantitative measure of RyR2 channel activity, as [3H]ryanodine specifically binds to the open state of the channel.

Methodology:

-

Microsome Preparation: Microsomes containing RyR2 are prepared from HEK293 cells expressing the receptor.

-

Binding Reaction: The microsomes are incubated with a fixed concentration of [3H]ryanodine and varying concentrations of this compound in a binding buffer containing specific concentrations of Ca2+.

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the microsome-bound [3H]ryanodine from the unbound ligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The reduction in [3H]ryanodine binding in the presence of this compound is used to determine its inhibitory effect on RyR2 channel opening.

Caption: Workflow for the [3H]ryanodine binding assay.

Cardiomyocyte Calcium Imaging

This cell-based assay is used to assess the effect of this compound on spontaneous calcium release events (calcium waves and sparks) in isolated cardiomyocytes.

Methodology:

-

Cardiomyocyte Isolation: Ventricular myocytes are isolated from animal models, such as mice with RyR2 mutations (e.g., R4496C+/- mice), which exhibit spontaneous Ca2+ waves.

-

Calcium Indicator Loading: The isolated cardiomyocytes are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Compound Treatment: The cells are treated with this compound.

-

Confocal Microscopy: The cells are imaged using a laser scanning confocal microscope to visualize intracellular calcium dynamics.

-

Data Analysis: The frequency, amplitude, and propagation of spontaneous calcium waves and sparks are quantified before and after the application of this compound to determine its efficacy in suppressing these arrhythmogenic events.[1]

Selectivity

This compound demonstrates high selectivity for RyR2 over the other major isoforms, RyR1 (skeletal muscle) and RyR3 (brain).[2] This selectivity is a critical attribute, as it minimizes the potential for off-target effects and associated toxicities. The isoform selectivity is typically determined by performing comparative inhibitory assays using cells or tissues that predominantly express each of the RyR isoforms.

Conclusion

The in vitro characterization of this compound has established it as a highly potent and selective inhibitor of the cardiac ryanodine receptor 2. Through a combination of molecular and cellular assays, its ability to suppress the aberrant diastolic calcium release associated with cardiac arrhythmias has been demonstrated, while preserving normal physiological calcium transients. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the fields of cardiac electrophysiology and drug discovery who are investigating RyR2 as a therapeutic target. Further studies are warranted to translate these promising in vitro findings into safe and effective clinical applications.

References

- 1. A potent and selective cis-amide inhibitor of ryanodine receptor 2 as a candidate for cardiac arrhythmia treatment [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | RyR2 inhibitor | Probechem Biochemicals [probechem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Calcium handling remodeling in dilated cardiomyopathy: From molecular mechanisms to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) Associated With Ryanodine Receptor (RyR2) Gene Mutations – Long-Term Prognosis After Initiation of Medical Treatment – [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

TMDJ-035: A Technical Guide to a High-Affinity Probe for Ryanodine Receptor 2 (RyR2) Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ryanodine receptor 2 (RyR2) is a crucial intracellular calcium release channel predominantly found in the sarcoplasmic reticulum of cardiomyocytes. Its precise regulation is fundamental to excitation-contraction coupling in the heart. Dysregulation of RyR2 function is implicated in various cardiac arrhythmias, making it a significant target for therapeutic intervention and a subject of intense research. TMDJ-035 has emerged as a highly potent and selective inhibitor of RyR2, offering a valuable tool for dissecting the intricate mechanisms of RyR2 channel gating and its role in cardiac physiology and pathophysiology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its function, and detailed experimental protocols for its application as a research probe.

Core Properties of this compound

This compound was developed through a comprehensive structure-activity relationship (SAR) study of a tetrazole compound, leading to a molecule with a cis-amide configuration that is critical for its potent inhibitory activity.[1] It exhibits high selectivity for the cardiac isoform of the ryanodine receptor, RyR2, with no discernible effect on RyR1 (skeletal muscle) and RyR3 isoforms. This selectivity makes it an exceptional tool for specifically investigating the role of RyR2 in cellular processes.

Mechanism of Action

This compound acts as a direct inhibitor of the RyR2 channel. By binding to the receptor, it modulates its gating behavior, leading to a reduction in the probability of channel opening. This inhibitory action effectively suppresses abnormal calcium release from the sarcoplasmic reticulum, such as spontaneous calcium waves and transients, which are known to be triggers for cardiac arrhythmias.[1][2] Studies have shown that this compound is effective in preventing these aberrant calcium events in isolated cardiomyocytes from RyR2-mutated mice, a model for catecholaminergic polymorphic ventricular tachycardia (CPVT).[1]

Quantitative Data

The following table summarizes the key quantitative parameters that define the interaction of this compound with the RyR2 channel.

| Parameter | Value | Species/System | Reference |

| EC50 | 13 nM | Not Specified | N/A |

| Effective Concentration | 30-100 nM | Isolated cardiomyocytes from RyR2-mutated mice | [1] |

| Selectivity | No effect on RyR1 and RyR3 | Not Specified | N/A |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of RyR2-mediated calcium release and a general experimental workflow for investigating the effects of this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducible application of this compound as a research probe. The following are representative protocols for key experiments.

[3H]Ryanodine Binding Assay

This assay is used to determine the binding affinity of this compound to RyR2.

Materials:

-

Sarcoplasmic reticulum (SR) microsomes isolated from cardiac tissue or HEK293 cells expressing RyR2.

-

[3H]ryanodine.

-

Binding buffer: 20 mM imidazole, pH 7.2, 0.25 M KCl, and protease inhibitors.

-

Varying concentrations of this compound.

-

Scintillation fluid.

-

Glass fiber filters.

Procedure:

-

Incubate SR microsomes with varying concentrations of this compound and a fixed concentration of [3H]ryanodine (e.g., 1 nM) in binding buffer.

-

Incubate the mixture for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 37°C) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound [3H]ryanodine.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of unlabeled ryanodine and subtract it from the total binding to obtain specific binding.

-

Analyze the data using non-linear regression to determine the IC50 or Kd of this compound.

Single-Channel Recording in Planar Lipid Bilayers

This technique allows for the direct observation of the effect of this compound on the gating of individual RyR2 channels.

Materials:

-

Purified RyR2 protein.

-

Planar lipid bilayer apparatus.

-

Phospholipids (e.g., a mixture of phosphatidylethanolamine and phosphatidylserine).

-

Recording solution (e.g., symmetrical 250 mM KCl, 25 mM Hepes, pH 7.4).

-

Varying concentrations of this compound.

-

Ag/AgCl electrodes.

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Form a planar lipid bilayer across a small aperture separating two chambers (cis and trans).

-

Incorporate purified RyR2 channels into the lipid bilayer. The orientation of the channel can be determined by the addition of EGTA to the cis (cytoplasmic) side, which should inhibit channel activity.

-

Record single-channel currents under voltage-clamp conditions.

-

Establish a baseline recording of channel activity in the absence of the inhibitor.

-

Add varying concentrations of this compound to the cis chamber.

-

Record the changes in single-channel behavior, including open probability (Po), mean open time, and mean closed time.

-

Analyze the data to quantify the dose-dependent effects of this compound on RyR2 channel kinetics.

Cellular Calcium Imaging in Isolated Cardiomyocytes

This method is used to visualize the effect of this compound on intracellular calcium dynamics in a cellular context.

Materials:

-

Isolated ventricular cardiomyocytes from wild-type or RyR2-mutant mice.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Tyrode's solution.

-

Confocal microscope equipped for live-cell imaging.

-

Varying concentrations of this compound.

Procedure:

-

Isolate ventricular cardiomyocytes using established enzymatic digestion protocols.

-

Load the isolated cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubation in a dye-containing solution.

-

Wash the cells to remove excess dye and allow for de-esterification.

-

Perfuse the cells with Tyrode's solution and record baseline spontaneous calcium sparks and waves using a confocal microscope in line-scan mode.

-

Introduce varying concentrations of this compound into the perfusion solution.

-

Record the changes in the frequency, amplitude, and spatial-temporal properties of calcium sparks and waves.

-

To assess the effect on action potential-induced calcium transients, electrically stimulate the cardiomyocytes and record the corresponding calcium signals before and after the application of this compound.

-

Analyze the images to quantify the effects of this compound on both spontaneous and evoked calcium release.

Conclusion

This compound is a powerful and selective tool for the investigation of RyR2 function. Its high affinity and specificity make it an invaluable probe for elucidating the role of RyR2 in cardiac physiology and the molecular mechanisms underlying cardiac arrhythmias. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their studies of this critical ion channel. As research in this area continues, this compound will undoubtedly play a pivotal role in advancing our understanding of RyR2 and in the development of novel therapeutic strategies for heart disease.

References

Structural Basis for TMDJ-035 Inhibition of RyR2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cardiac ryanodine receptor 2 (RyR2) is a critical intracellular calcium release channel essential for cardiac muscle excitation-contraction coupling. Dysregulation of RyR2 is implicated in numerous cardiac arrhythmias, making it a key therapeutic target. TMDJ-035 has emerged as a potent and selective inhibitor of RyR2, showing promise in the normalization of aberrant calcium signaling. This technical guide provides a comprehensive overview of the current understanding of the structural basis for this compound's inhibitory action on RyR2. While a definitive high-resolution structure of the this compound-RyR2 complex remains to be elucidated, this document synthesizes the available functional data, outlines key experimental methodologies for its characterization, and discusses potential inhibitory mechanisms in the context of the known RyR2 architecture.

Introduction to RyR2 and its Role in Cardiac Function

The ryanodine receptor 2 (RyR2) is a large homotetrameric ion channel located in the sarcoplasmic reticulum (SR) membrane of cardiomyocytes. It plays a pivotal role in the process of calcium-induced calcium release (CICR), where a small influx of calcium through L-type calcium channels on the cell membrane triggers a much larger release of calcium from the SR through RyR2, leading to muscle contraction. The precise regulation of RyR2 gating is crucial for normal heart rhythm. Gain-of-function mutations in the RYR2 gene or post-translational modifications can lead to diastolic calcium leak from the SR, which can trigger delayed afterdepolarizations and potentially fatal cardiac arrhythmias, such as catecholaminergic polymorphic ventricular tachycardia (CPVT).

This compound: A Novel and Selective RyR2 Inhibitor

This compound is a recently developed small molecule that has demonstrated high potency and selectivity as an inhibitor of RyR2.[1] A key structural feature of this compound is its cis-amide conformation, which has been shown to be critical for its inhibitory activity.[1] In contrast, analogues with a trans-amide configuration are inactive.[1] Functionally, this compound has been shown to suppress abnormal calcium waves and transients in isolated cardiomyocytes from mice with RyR2 mutations, highlighting its potential as a therapeutic agent for cardiac arrhythmias.[1]

Quantitative Data on this compound Inhibition of RyR2

While detailed kinetic and binding affinity data for this compound are not yet widely published, the following table summarizes the key known characteristics. Further research is required to fully quantify its interaction with the RyR2 channel.

| Parameter | Value | Method | Reference |

| Selectivity | High for RyR2 | Not specified | [1] |

| Functional Effect | Suppression of abnormal Ca2+ waves | Calcium imaging in cardiomyocytes | [1] |

| Key Structural Feature | Cis-amide conformation | Single-crystal X-ray diffraction | [1] |

Experimental Protocols for Characterizing this compound-RyR2 Interaction

The following are detailed methodologies for key experiments that are crucial for elucidating the structural and functional basis of this compound's inhibition of RyR2.

[³H]Ryanodine Binding Assay

This assay is used to assess the binding affinity of ligands to the RyR2 channel. Ryanodine preferentially binds to the open state of the channel, and thus displacement of [³H]ryanodine can indicate the binding of an inhibitor.

Protocol:

-

Preparation of Cardiac SR Vesicles: Isolate sarcoplasmic reticulum microsomes from cardiac tissue (e.g., porcine or rabbit ventricle) using differential centrifugation.

-

Binding Reaction: In a 96-well plate, combine cardiac SR vesicles, [³H]ryanodine (e.g., 2-10 nM), and varying concentrations of this compound in a binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4, and a defined free Ca²⁺ concentration).

-

Incubation: Incubate the mixture at 37°C for 1-2 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the SR vesicle-bound [³H]ryanodine from the unbound ligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ryanodine) from the total binding. Calculate the IC₅₀ value for this compound by fitting the data to a dose-response curve.

Single-Channel Electrophysiology

Planar lipid bilayer recordings allow for the direct observation of the gating behavior of a single RyR2 channel in the presence and absence of an inhibitor.

Protocol:

-

Bilayer Formation: Form a planar lipid bilayer (e.g., a mixture of phosphatidylethanolamine and phosphatidylcholine) across a small aperture in a partition separating two chambers (cis and trans).

-

Vesicle Fusion: Add cardiac SR vesicles to the cis chamber (representing the cytoplasm). The vesicles will fuse with the bilayer, incorporating RyR2 channels.

-

Recording Solutions: Fill the cis and trans (representing the SR lumen) chambers with appropriate solutions containing known concentrations of ions (e.g., K⁺ or Cs⁺ as the charge carrier) and Ca²⁺.

-

Channel Recording: Apply a transmembrane voltage and record the single-channel currents using a patch-clamp amplifier. The channel openings will appear as discrete steps in the current trace.

-

Addition of this compound: After obtaining baseline recordings, add this compound to the cis chamber at various concentrations.

-

Data Analysis: Analyze the single-channel recordings to determine the effects of this compound on key kinetic parameters, such as open probability (Po), mean open time, and mean closed time.

Visualizing Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway of RyR2 Inhibition by this compound

Caption: Hypothesized pathway of RyR2 inhibition by this compound.

Experimental Workflow for [³H]Ryanodine Binding Assay

Caption: Workflow for the [³H]ryanodine binding assay.

Experimental Workflow for Single-Channel Recording

Caption: Workflow for single-channel recording experiments.

Structural Insights and Putative Binding Site

Currently, there is no high-resolution structural information available for the this compound-RyR2 complex. The large size and conformational flexibility of the RyR2 channel present significant challenges for structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM).

However, based on the known structure of RyR2 and the binding sites of other known modulators, we can speculate on potential interaction sites for this compound. Several key domains are involved in the gating of the RyR2 channel and are known to harbor binding sites for other small molecule inhibitors. These include the N-terminal domain, the central domain, and the transmembrane domain which forms the ion permeation pathway. Future research employing cryo-EM with this compound, computational docking studies, and site-directed mutagenesis will be instrumental in identifying the precise binding pocket and elucidating the molecular interactions that underpin its inhibitory mechanism.

Conclusion and Future Directions

This compound represents a promising new class of selective RyR2 inhibitors with significant therapeutic potential for cardiac arrhythmias. While its functional effects on suppressing aberrant calcium release are established, the structural basis for its inhibition remains an active area of investigation. The experimental protocols detailed in this guide provide a roadmap for researchers to further characterize the binding affinity, kinetics, and ultimately the precise binding site of this compound on the RyR2 channel. Elucidation of the this compound-RyR2 structure will be a critical step in understanding its mechanism of action and will facilitate the structure-based design of even more potent and specific RyR2 inhibitors for the treatment of heart disease.

References

TMDJ-035: A Novel, Potent, and Selective RyR2 Inhibitor for Cardiac Arrhythmias

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

TMDJ-035 is a novel, highly potent, and selective inhibitor of the cardiac ryanodine receptor 2 (RyR2).[1] Emerging as a promising therapeutic candidate for the treatment of catecholaminergic polymorphic ventricular tachycardia (CPVT) and other RyR2-mediated cardiac arrhythmias, this compound has demonstrated significant efficacy in preclinical studies.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols for its characterization.

Introduction

The ryanodine receptor 2 (RyR2) is an intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes. It plays a critical role in excitation-contraction coupling, the process by which an electrical stimulus is converted into a mechanical contraction of the heart muscle. Gain-of-function mutations in the RYR2 gene can lead to excessive calcium leak from the SR, resulting in delayed afterdepolarizations and triggered arrhythmias, such as CPVT. This compound has been developed as a specific inhibitor of RyR2 to address this pathological calcium leak.

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the RyR2 channel. This inhibition normalizes the calcium handling within cardiomyocytes by suppressing abnormal diastolic calcium waves and spontaneous calcium transients that are characteristic of RyR2 hyperactivity.[1] The precise binding site and allosteric modulation mechanism of this compound on the RyR2 channel are still under investigation.

Signaling Pathway of RyR2-mediated Calcium Release and Inhibition by this compound

Caption: RyR2 signaling and this compound inhibition.

Quantitative Pharmacological Data

While comprehensive quantitative data for this compound is still emerging, the following tables summarize the currently available information.

Table 1: In Vitro Potency of this compound

| Target | Assay | Species | IC50 | Reference |

| RyR2 | [3H]-ryanodine binding | Not specified | ~15 nM | [2] |

Further studies are required to quantify the selectivity of this compound for RyR2 over RyR1 and RyR3 isoforms.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Effect | Dosage | Impact on ECG/Contractility | Reference |

| CPVT Mouse Model | Suppressed arrhythmias | Effective doses (not specified) | No effect on ECG parameters or cardiac contractile function |

Detailed dose-response studies in various animal models of cardiac arrhythmia are needed to further characterize the in vivo efficacy of this compound.

No publicly available data on the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) of this compound was found.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

RyR2 Single-Channel Recordings in Planar Lipid Bilayers

This protocol is essential for studying the direct effects of this compound on the gating properties of the RyR2 channel.

Caption: Workflow for RyR2 single-channel recording.

Methodology:

-

Planar Lipid Bilayer Formation: A lipid bilayer (e.g., a 3:1 mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) is formed across a small aperture separating two chambers (cis and trans).

-

RyR2 Vesicle Fusion: Sarcoplasmic reticulum vesicles containing RyR2 are added to the cis (cytosolic) chamber. Fusion of these vesicles with the bilayer incorporates RyR2 channels.

-

Recording Conditions: The trans (luminal) chamber is held at a ground potential, and a voltage is applied to the cis chamber. Symmetrical solutions containing a charge carrier (e.g., 250 mM KCl) and buffered Ca²⁺ are used.

-

Baseline Recording: Single-channel currents are recorded in the absence of the inhibitor to establish baseline channel activity (open probability, mean open time, mean closed time).

-

Application of this compound: this compound is added to the cis chamber to the desired final concentration.

-

Data Acquisition and Analysis: The effects of this compound on channel gating are recorded and analyzed using appropriate software to determine the mechanism of inhibition (e.g., open-channel block, closed-channel block).

Measurement of Cardiomyocyte Calcium Transients

This assay is crucial for assessing the functional effects of this compound on intracellular calcium handling in isolated cardiomyocytes.

Methodology:

-

Cardiomyocyte Isolation: Ventricular myocytes are isolated from animal models (e.g., wild-type or CPVT mouse models) by enzymatic digestion.

-

Fluorescent Dye Loading: Isolated cardiomyocytes are loaded with a Ca²⁺-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM).

-

Baseline Calcium Transients: Cells are field-stimulated to elicit action potentials and corresponding calcium transients, which are recorded using a confocal microscope or a calcium imaging system.

-

This compound Incubation: The cardiomyocytes are incubated with varying concentrations of this compound.

-

Post-treatment Recording: Calcium transients are recorded again after drug incubation to assess changes in amplitude, duration, and the frequency of spontaneous calcium sparks or waves.

-

Data Analysis: The recorded fluorescence signals are analyzed to quantify the effects of this compound on both electrically stimulated calcium transients and spontaneous diastolic calcium release events.

In Vivo Studies in Animal Models

Preclinical evaluation in relevant animal models is a critical step in the development of this compound.

Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) Mouse Model

Methodology:

-

Animal Model: Genetically engineered mouse models of CPVT (e.g., carrying a gain-of-function RyR2 mutation) are used.

-

Arrhythmia Induction: Arrhythmias are induced by administering a catecholamine (e.g., isoproterenol or epinephrine) with or without programmed electrical stimulation or exercise.

-

Drug Administration: this compound is administered to the mice via an appropriate route (e.g., intraperitoneal injection).

-

ECG Monitoring: Electrocardiograms (ECGs) are continuously monitored to assess the incidence and severity of ventricular arrhythmias.

-

Data Analysis: The efficacy of this compound is determined by quantifying the reduction in the arrhythmia burden (e.g., number and duration of ventricular tachycardia episodes) compared to vehicle-treated control animals.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for RyR2-related cardiac arrhythmias. Its high potency and selectivity for RyR2 suggest a favorable therapeutic window with potentially fewer off-target effects compared to non-selective ion channel blockers.

Future research should focus on:

-

Quantitative Selectivity Profiling: Determining the IC50 values for RyR1 and RyR3 to confirm the selectivity profile of this compound.

-

Detailed In Vivo Efficacy Studies: Conducting comprehensive dose-response and pharmacokinetic/pharmacodynamic (PK/PD) studies in various animal models.

-

Pharmacokinetic Profiling: Characterizing the ADME properties of this compound to guide dose selection and formulation development for clinical studies.

-

Structural Biology: Elucidating the precise binding site and molecular mechanism of this compound on the RyR2 channel through techniques such as cryo-electron microscopy.

The continued investigation of this compound holds great promise for the development of a novel and effective treatment for patients suffering from debilitating and life-threatening cardiac arrhythmias.

References

The Potent and Selective RyR2 Inhibitor TMDJ-035: A Technical Guide to its Effects on Intracellular Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMDJ-035, also referred to as Ryanozole, has emerged as a highly potent and selective inhibitor of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel predominantly located on the sarcoplasmic reticulum (SR) membrane of cardiomyocytes. Dysregulation of RyR2 function, leading to aberrant calcium release, is a key mechanism underlying potentially fatal cardiac arrhythmias, such as catecholaminergic polymorphic ventricular tachycardia (CPVT). This compound represents a promising therapeutic candidate for such conditions by selectively suppressing these abnormal calcium signals. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative effects on intracellular calcium signaling.

Mechanism of Action

The fundamental role of RyR2 is to mediate calcium-induced calcium release (CICR), a process essential for excitation-contraction coupling in the heart. In pathological states, RyR2 channels can become "leaky," resulting in spontaneous diastolic calcium release from the SR in the form of calcium sparks and waves. These events can trigger delayed afterdepolarizations, leading to ventricular arrhythmias.

This compound exerts its therapeutic effect by selectively binding to and stabilizing the closed state of the RyR2 channel.[1][2] This inhibitory action is particularly effective at the low diastolic calcium concentrations where aberrant calcium release occurs, while having a minimal effect on the physiological calcium transients required for normal cardiac contraction.[2] The cis-amide conformation of this compound is crucial for its high-affinity binding and inhibitory potency.[1]

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on RyR2 function and intracellular calcium signaling have been quantified in several key experiments.

| Parameter | Cell Type | Method | Result | Reference |

| IC50 for RyR2 Inhibition | HEK293 cells expressing wild-type and mutant RyR2 | ER Ca2+-based assay | 15-40 nM | [2] |

| Effect on Isoproterenol-Induced Ca2+ Waves | Isolated ventricular cardiomyocytes | Calcium imaging with Cal520 | Suppression of Ca2+ waves | [2] |

| Effect on Isoproterenol-Induced Ca2+ Sparks | Isolated ventricular cardiomyocytes | Calcium imaging with Cal520 | Suppression of Ca2+ sparks | [2] |

| Effect on Action Potential-Evoked Ca2+ Transients | Isolated ventricular cardiomyocytes | Calcium imaging with Cal520 | No significant effect | [2] |

Experimental Protocols

Protocol 1: ER Ca2+-based Assay for RyR2 Inhibition in HEK293 Cells

This protocol is adapted from methodologies used to characterize RyR2 inhibitors.[3][4]

1. Cell Culture and Transfection:

- Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Co-transfect cells with plasmids encoding for the desired RyR2 variant (wild-type or mutant) and the fluorescent ER Ca2+ sensor protein R-CEPIA1er using a suitable transfection reagent.

- Plate the transfected cells in a 96-well plate and allow them to adhere and express the proteins for 24-48 hours.

2. Compound Preparation:

- Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

- Perform serial dilutions of the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to achieve the desired final concentrations.

3. Fluorescence Measurement:

- Wash the cells once with the physiological buffer.

- Add the this compound solutions at various concentrations to the respective wells.

- Measure the baseline fluorescence intensity (F0) of R-CEPIA1er using a fluorescence plate reader.

- After a short incubation period with the compound, measure the final fluorescence intensity (F).

- The ratio (F/F0) serves as an indicator of RyR2 inhibition, with an increase in fluorescence indicating a rise in ER calcium due to channel inhibition.

4. Data Analysis:

- Plot the F/F0 ratio against the logarithm of the this compound concentration.

- Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Intracellular Calcium Imaging in Isolated Cardiomyocytes

This protocol is based on established methods for studying calcium signaling in cardiomyocytes.[2]

1. Isolation of Ventricular Cardiomyocytes:

- Isolate ventricular myocytes from an appropriate animal model (e.g., mouse models of CPVT) using enzymatic digestion with collagenase and protease.

- Maintain the isolated cells in a calcium-free Tyrode's solution initially and then gradually reintroduce calcium.

2. Loading with Calcium Indicator:

- Incubate the isolated cardiomyocytes with a fluorescent calcium indicator such as Cal520-AM or Fluo-4 AM in a physiological buffer.

- Allow sufficient time for the dye to de-esterify within the cells.

3. Confocal Microscopy:

- Mount the dye-loaded cardiomyocytes in a perfusion chamber on the stage of a confocal microscope.

- Perfuse the cells with a physiological solution.

- To induce aberrant calcium release, perfuse with a solution containing an adrenergic agonist like isoproterenol.

- Acquire line-scan images to record spontaneous calcium sparks and waves.

4. Application of this compound:

- Introduce this compound at various concentrations into the perfusion solution.

- Record the changes in the frequency and amplitude of calcium sparks and waves.

- To assess the effect on physiological calcium transients, electrically pace the cardiomyocytes and record the calcium transients before and after the application of this compound.

5. Data Analysis:

- Use appropriate software to analyze the frequency, amplitude, and duration of calcium sparks and waves.

- Measure the amplitude and decay kinetics of the action potential-evoked calcium transients.

- Compare the data before and after the application of this compound to quantify its effects.

Protocol 3: [3H]Ryanodine Binding Assay

This assay is a classic method to assess the activity of RyR channels.[5]

1. Preparation of Sarcoplasmic Reticulum (SR) Vesicles:

- Isolate SR-enriched microsomes from cardiac tissue using differential centrifugation.

2. Binding Reaction:

- Incubate the SR vesicles with a low concentration of [3H]ryanodine in a binding buffer containing varying concentrations of free Ca2+ and this compound.

- The binding of [3H]ryanodine is dependent on the open state of the RyR2 channel.

3. Separation of Bound and Free Ligand:

- After incubation, separate the SR vesicles with bound [3H]ryanodine from the unbound ligand by rapid filtration through glass fiber filters.

4. Scintillation Counting:

- Measure the radioactivity retained on the filters using a scintillation counter.

5. Data Analysis:

- Determine the specific binding by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled ryanodine).

- Analyze the data to determine the effect of this compound on the Ca2+-dependence of [3H]ryanodine binding, which reflects its impact on RyR2 channel activity.

Signaling Pathways and Experimental Workflows

RyR2-mediated Calcium-Induced Calcium Release (CICR) Pathway.

Inhibitory Mechanism of this compound on Hyperactive RyR2.

Workflow for Assessing this compound Efficacy on Ca2+ Waves.

Conclusion

This compound is a groundbreaking selective inhibitor of RyR2 that demonstrates significant potential for the treatment of cardiac arrhythmias driven by RyR2 hyperactivity. Its ability to potently suppress aberrant diastolic calcium release without compromising physiological calcium transients makes it a highly promising therapeutic candidate. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic utility of this compound and to develop novel treatments for RyR2-related cardiac diseases. Further research will be crucial to fully understand its long-term efficacy and safety profile in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of recombinant rabbit cardiac and skeletal muscle Ca2+ release channels (ryanodine receptors) with a novel [3H]ryanodine binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TMDJ-035 in Isolated Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMDJ-035 is a potent and selective inhibitor of the cardiac ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes.[1][2] Dysregulation of RyR2 is implicated in various cardiac pathologies, including catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure, which are often characterized by abnormal diastolic calcium leak and spontaneous calcium waves.[1][3] this compound serves as a valuable research tool for investigating the role of RyR2 in cardiac physiology and pathophysiology, and as a potential therapeutic candidate for arrhythmias driven by RyR2 overactivation.[1] These application notes provide detailed protocols for the use of this compound in isolated adult ventricular cardiomyocytes.

Data Presentation

Currently, specific quantitative data such as IC50 values for this compound on calcium transients, sparks, and waves in isolated cardiomyocytes are not extensively available in peer-reviewed literature. The primary literature describes its efficacy in suppressing abnormal Ca2+ waves and transients in cardiomyocytes from RyR2-mutated mice.[1][2] Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions. The following tables provide a template for presenting such empirically determined data.

Table 1: Dose-Dependent Effect of this compound on Spontaneous Calcium Wave Frequency

| This compound Concentration (µM) | Number of Cells Analyzed | Percentage of Cells with Ca2+ Waves | Ca2+ Wave Frequency (waves/min) |

| Vehicle (e.g., 0.1% DMSO) | |||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 100 |

Table 2: Effect of this compound on Electrically-Stimulated Calcium Transient Parameters

| Treatment | n (cells) | Peak Amplitude (F/F0) | Time to Peak (ms) | Transient Duration 50% (ms) |

| Control | ||||

| This compound (user-defined concentration) |

Table 3: Effect of this compound on Cardiomyocyte Contractility

| Treatment | n (cells) | Fractional Shortening (%) | Maximal Velocity of Shortening (+dL/dt, µm/s) | Maximal Velocity of Relengthening (-dL/dt, µm/s) |

| Control | ||||

| This compound (user-defined concentration) |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

Procedure:

-

Based on information from suppliers, this compound is soluble in DMSO at concentrations up to 100 mg/mL.[2]

-

To prepare a 10 mM stock solution, dissolve 3.47 mg of this compound (Molecular Weight: 347.35 g/mol ) in 1 mL of anhydrous DMSO.

-

Vortex briefly to ensure complete dissolution. If needed, gentle warming or sonication can be used.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Isolation of Adult Ventricular Cardiomyocytes

This protocol is a general guideline for the enzymatic isolation of adult ventricular cardiomyocytes from rodents. Specifics may need to be optimized based on the animal model and laboratory setup.

Materials:

-

Langendorff perfusion system

-

Collagenase type II

-

Perfusion buffer (e.g., calcium-free Tyrode's solution)

-

Digestion buffer (perfusion buffer with collagenase)

-

Stop solution (perfusion buffer with bovine serum albumin and a low concentration of calcium)

-

Cannulation instruments

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.

-

Perfuse the heart with calcium-free perfusion buffer to wash out the blood.

-

Switch to the digestion buffer containing collagenase and perfuse until the heart becomes flaccid.

-

Transfer the heart to a dish containing stop solution and gently tease the ventricles apart to release the individual cardiomyocytes.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Allow the myocytes to settle by gravity and gently re-suspend the cell pellet in fresh stop solution.

-

Gradually reintroduce calcium to the cell suspension to a final concentration of 1.8 mM.

-

Cells are now ready for experimental use.

Measurement of Intracellular Calcium Transients and Waves

Materials:

-

Isolated cardiomyocytes

-

Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Confocal microscope with line-scanning capabilities or a calcium imaging system

-

Electrical field stimulator

Procedure:

-

Load the isolated cardiomyocytes with a fluorescent calcium indicator (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in a physiological buffer for 20-30 minutes at room temperature.

-

Wash the cells with fresh buffer to remove excess dye and allow for de-esterification for at least 20 minutes.

-

Place the coverslip with the loaded cells onto the stage of the microscope.

-

To measure electrically-stimulated calcium transients, pace the cells at a physiological frequency (e.g., 1 Hz) using the field stimulator.

-

Record the changes in fluorescence intensity over time using line-scan mode for high temporal resolution.

-

To investigate spontaneous calcium waves, record from quiescent (unpaced) cardiomyocytes.

-

To test the effect of this compound, first record baseline calcium dynamics.

-

Gently perfuse the chamber with a buffer containing the desired concentration of this compound.

-

Allow for a sufficient incubation period (e.g., 10-15 minutes) before recording the post-treatment calcium dynamics.

-

Analyze the recorded fluorescence signals to determine parameters such as transient amplitude, kinetics, and the frequency and characteristics of any spontaneous calcium waves.

Assessment of Cardiomyocyte Contractility

Materials:

-

Isolated cardiomyocytes

-

Video-based edge-detection system or a specialized contractility measurement system

-

Electrical field stimulator

Procedure:

-

Plate the isolated cardiomyocytes on laminin-coated coverslips.

-

Place the coverslip on the stage of a microscope equipped with a contractility measurement system.

-

Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz).

-

Record the changes in cell length during contraction and relaxation.

-

Establish a baseline recording of contractile parameters.

-

Introduce this compound at the desired concentration and allow for incubation.

-

Record the contractility under the influence of the compound.

-

Analyze the recordings to quantify parameters such as fractional shortening, and maximal velocities of shortening and relengthening.

Visualizations

Signaling Pathways

Caption: this compound Signaling Pathway in Cardiomyocytes.

Experimental Workflow

Caption: Experimental Workflow for this compound in Cardiomyocytes.

References

- 1. A potent and selective cis-amide inhibitor of ryanodine receptor 2 as a candidate for cardiac arrhythmia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting Pathological Leak of Ryanodine Receptors: Preclinical Progress and the Potential Impact on Treatments for Cardiac Arrhythmias and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TMDJ-035 in Cellular Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMDJ-035 is a potent and highly selective inhibitor of the cardiac ryanodine receptor 2 (RyR2), a crucial intracellular calcium release channel located on the sarcoplasmic reticulum (SR) membrane of cardiomyocytes.[1][2] Overactivation of RyR2 is implicated in the pathogenesis of cardiac arrhythmias, such as catecholaminergic polymorphic ventricular tachycardia (CPVT), by causing aberrant diastolic calcium release from the SR in the form of spontaneous calcium sparks and waves.[2] this compound, also referred to as Ryanozole, has been shown to effectively suppress these abnormal calcium events in cardiomyocytes isolated from RyR2-mutant mouse models of CPVT, making it a valuable research tool for studying RyR2 channel dynamics and a potential therapeutic candidate for RyR2-related cardiac diseases.[2][3][4]

These application notes provide detailed protocols for the use of this compound in cellular electrophysiology studies, with a focus on investigating its effects on calcium signaling in isolated adult mouse cardiomyocytes.

Data Presentation

In Vitro Efficacy of this compound (Ryanozole)

The inhibitory potency of this compound was assessed using an endoplasmic reticulum (ER) Ca²⁺-based assay in HEK293 cells expressing either wild-type (WT) or mutant RyR2 channels associated with CPVT.[4][5]

| RyR2 Variant | IC₅₀ (nM) |

| Wild-Type (WT) | 15 |

| R420W | 40 |

| K4750Q | 20 |

Table 1: Inhibitory concentration (IC₅₀) of this compound (Ryanozole) on wild-type and CPVT-mutant RyR2 channels. Data sourced from Kurebayashi et al. (2024).[4][5]

Effects of this compound on Spontaneous Calcium Events in Cardiomyocytes

This compound has been demonstrated to suppress spontaneous calcium release events in cardiomyocytes isolated from CPVT model mice.

| Treatment | Parameter | R420W Cardiomyocytes | K4750Q Cardiomyocytes |

| Vehicle | Ca²⁺ Spark Frequency (events/100 µm/s) | ~1.5 | ~2.5 |

| This compound (100 nM) | Ca²⁺ Spark Frequency (events/100 µm/s) | Significantly Reduced | Significantly Reduced |

| Vehicle | Percentage of Cells with Ca²⁺ Waves | ~80% | ~90% |

| This compound (100 nM) | Percentage of Cells with Ca²⁺ Waves | Significantly Reduced | Significantly Reduced |

Table 2: Qualitative summary of the effects of this compound (Ryanozole) on spontaneous Ca²⁺ sparks and waves in isolated ventricular myocytes from RyR2-R420W and -K4750Q CPVT mouse models. Data adapted from Kurebayashi et al. (2024).[4][5]

Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of the RyR2 channel, which modulates intracellular calcium signaling in cardiomyocytes.

Experimental Protocols

Protocol 1: Isolation of Adult Mouse Ventricular Myocytes

This protocol is adapted from standard enzymatic digestion methods and is suitable for preparing cardiomyocytes for electrophysiological studies.

Materials:

-

Langendorff perfusion system

-

Krebs-Henseleit (KH) buffer

-

Collagenase Type II

-

Protease Type XIV

-

Bovine Serum Albumin (BSA)

-

Calcium chloride (CaCl₂)

-

Standard surgical instruments

Procedure:

-

Prepare the Langendorff system with oxygenated (95% O₂ / 5% CO₂) KH buffer at 37°C.

-

Anesthetize the mouse and perform a thoracotomy to expose the heart.

-

Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

-

Perfuse the heart with calcium-free KH buffer for 5-10 minutes to wash out blood and stop contractions.

-

Switch to a perfusion buffer containing Collagenase II and Protease XIV and perfuse until the heart becomes flaccid (approximately 10-15 minutes).

-

Remove the heart from the cannula and gently tease the ventricular tissue apart in a petri dish containing the enzyme solution.

-

Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.

-

Wash the cells with KH buffer containing 1% BSA and gradually reintroduce calcium to a final concentration of 1.8 mM.

-

Allow the rod-shaped, quiescent cardiomyocytes to settle by gravity.

-

Remove the supernatant and resuspend the cells in the desired experimental buffer.

Protocol 2: Calcium Imaging in Isolated Cardiomyocytes

This protocol describes the measurement of intracellular calcium transients using a fluorescent calcium indicator.

Materials:

-

Isolated cardiomyocytes from Protocol 1

-

Fluorescent calcium indicator (e.g., Cal-520 AM, Fluo-4 AM)

-

Pluronic F-127

-

Tyrode's solution (containing 1.8 mM CaCl₂)

-

Confocal microscope with line-scanning capabilities

-

Field stimulation electrodes

-

This compound stock solution (in DMSO)

Procedure:

-

Dye Loading:

-

Incubate the isolated cardiomyocytes with the chosen calcium indicator (e.g., 5 µM Cal-520 AM) and Pluronic F-127 (0.02%) in Tyrode's solution for 30-45 minutes at room temperature, protected from light.

-

Wash the cells with fresh Tyrode's solution to remove excess dye and allow for de-esterification for at least 30 minutes.

-

-

Image Acquisition:

-

Place the coverslip with dye-loaded cardiomyocytes onto the stage of the confocal microscope.

-

Perfuse the cells with Tyrode's solution at 37°C.

-

To assess the effect of this compound on spontaneous calcium release, first record baseline activity in the absence of the compound. For CPVT models, perfusion with isoproterenol (e.g., 100 nM) may be required to induce spontaneous calcium waves.

-

Acquire images in line-scan mode to achieve high temporal resolution of calcium transients.

-

Perfuse the cells with Tyrode's solution containing the desired concentration of this compound (e.g., 10 nM - 1 µM) for a sufficient incubation period (e.g., 10-15 minutes).

-

Record calcium transients again in the presence of this compound.

-

-

Data Analysis:

-

Analyze the line-scan images to quantify the frequency, amplitude, and duration of calcium sparks and waves.

-

Compare the parameters before and after the application of this compound.

-

Experimental Workflow and Logic

The following diagram illustrates the workflow for assessing the efficacy of this compound on cardiomyocyte calcium signaling.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of RyR2 in cardiac physiology and pathophysiology. The protocols outlined above provide a framework for researchers to study the effects of this selective RyR2 inhibitor on calcium signaling in isolated cardiomyocytes. By quantifying the changes in spontaneous calcium sparks and waves, investigators can further elucidate the therapeutic potential of targeting RyR2 in the context of cardiac arrhythmias.

References

Application Notes and Protocols: TMDJ-035 in Animal Models of Arrhythmia

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMDJ-035 is a novel, potent, and highly selective inhibitor of the cardiac ryanodine receptor 2 (RyR2).[1] RyR2 is a critical intracellular calcium release channel located on the sarcoplasmic reticulum of cardiomyocytes.[1] Overactivation of RyR2 is a key mechanism underlying certain cardiac arrhythmias, particularly catecholaminergic polymorphic ventricular tachycardia (CPVT), a life-threatening genetic disorder.[1][2] this compound represents a promising therapeutic candidate by directly targeting this underlying pathophysiology. These application notes provide a comprehensive overview of the use of this compound in preclinical animal models of arrhythmia, including its mechanism of action, and detailed protocols for its application.

Mechanism of Action

This compound exerts its anti-arrhythmic effects by selectively inhibiting RyR2 channels. In pathological states such as CPVT, RyR2 channels become "leaky," leading to abnormal diastolic calcium release from the sarcoplasmic reticulum. This calcium leak can trigger delayed afterdepolarizations (DADs), which are abnormal electrical signals that can initiate ventricular arrhythmias. By binding to and stabilizing the closed state of RyR2, this compound prevents this aberrant calcium release, thereby suppressing the trigger for arrhythmias without affecting normal excitation-contraction coupling. A conference abstract indicates that this compound did not affect ECG parameters or cardiac contractile function at effective anti-arrhythmic doses in animal models.

Signaling Pathway of this compound in Cardiomyocytes

Caption: Mechanism of action of this compound in preventing arrhythmia.

Data Presentation

In Vitro Efficacy of this compound

| Parameter | Cell Type | Condition | Effect of this compound | Reference |

| Ca²⁺ Waves & Transients | Isolated Cardiomyocytes from RyR2-mutated mice | Spontaneous | Suppression of abnormal waves and transients | [1][3] |

In Vivo Efficacy of this compound in CPVT Mouse Models

Note: The following table summarizes qualitative findings from conference abstracts. Detailed quantitative data from peer-reviewed publications are not yet available.

| Animal Model | Arrhythmia Induction | Endpoint | Outcome with this compound |

| CPVT mice with mutant RyR2 | Catecholamine challenge | Ventricular Arrhythmias | Effective suppression of arrhythmias |

| CPVT mice with mutant RyR2 | Spontaneous | Spontaneous Arrhythmias | Termination of ongoing arrhythmias |

Experimental Protocols

Protocol 1: Induction of Catecholamine-Induced Arrhythmia in a CPVT Mouse Model

This protocol is designed to assess the efficacy of this compound in preventing adrenergically-stimulated ventricular arrhythmias in a genetically-validated mouse model of CPVT (e.g., mice with a pathogenic RyR2 mutation).

Materials:

-

This compound

-

Vehicle (e.g., DMSO and corn oil)

-

Epinephrine

-

Caffeine

-

Anesthetic (e.g., isoflurane)

-

ECG recording system with subcutaneous or implantable electrodes

-

Animal scale

-

Syringes and needles for injection

Procedure:

-

Animal Preparation: Acclimatize adult CPVT mice (and wild-type controls) to handling and the experimental setup.

-

This compound Administration:

-

Prepare a stock solution of this compound in DMSO.

-

For intraperitoneal (IP) injection, dilute the stock solution in corn oil to the desired final concentration. A recommended formulation is 10% DMSO in corn oil.

-

Administer the appropriate dose of this compound or vehicle to the mice via IP injection. The volume should be adjusted based on the animal's weight.

-

-

Anesthesia and ECG Monitoring:

-

After a predetermined pretreatment time (e.g., 30 minutes), anesthetize the mice with isoflurane.

-

Position the mouse on a heated platform to maintain body temperature and place subcutaneous needle electrodes for continuous ECG recording.

-

Record a baseline ECG for at least 5-10 minutes.

-

-

Arrhythmia Induction:

-